molecular formula C24H28N2S B12413147 N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6

N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6

Cat. No.: B12413147
M. Wt: 382.6 g/mol
InChI Key: UFJLELFLOKJGPF-RXHCVESOSA-N
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Description

N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is a deuterated compound used in various scientific research applications. The compound is characterized by the presence of a tritylthio group attached to an ethyl chain, which is further connected to a propane-1,3-diamine backbone. The deuterium atoms in the compound make it particularly useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 typically involves the reaction of tritylthiol with an ethylamine derivative, followed by the introduction of the propane-1,3-diamine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the trityl group, yielding the free thiol.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Free thiol.

    Substitution: Compounds with different functional groups replacing the trityl group.

Scientific Research Applications

N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and isotopic labeling studies.

    Biology: In studies involving protein modification and enzyme inhibition.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 involves its interaction with molecular targets such as enzymes and proteins. The tritylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The deuterium atoms in the compound can also affect the kinetics of enzymatic reactions, providing valuable insights into reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,3-diaminopropane: Similar backbone structure but lacks the tritylthio group.

    N1-(2-(Tritylthio)ethyl)propane-1,3-diamine: Non-deuterated version of the compound.

Uniqueness

N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. The tritylthio group also provides unique reactivity, allowing for specific interactions with proteins and other biomolecules.

Properties

Molecular Formula

C24H28N2S

Molecular Weight

382.6 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuterio-N'-(2-tritylsulfanylethyl)propane-1,3-diamine

InChI

InChI=1S/C24H28N2S/c25-17-10-18-26-19-20-27-24(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,26H,10,17-20,25H2/i10D2,17D2,18D2

InChI Key

UFJLELFLOKJGPF-RXHCVESOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCN

Origin of Product

United States

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